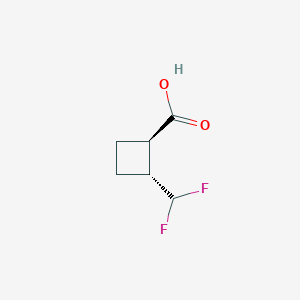

(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid

CAS No.: 2307752-00-5

Cat. No.: VC8463212

Molecular Formula: C6H8F2O2

Molecular Weight: 150.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2307752-00-5 |

|---|---|

| Molecular Formula | C6H8F2O2 |

| Molecular Weight | 150.12 g/mol |

| IUPAC Name | (1R,2R)-2-(difluoromethyl)cyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C6H8F2O2/c7-5(8)3-1-2-4(3)6(9)10/h3-5H,1-2H2,(H,9,10)/t3-,4-/m1/s1 |

| Standard InChI Key | CTNBXQCALVHSKS-QWWZWVQMSA-N |

| Isomeric SMILES | C1C[C@H]([C@@H]1C(F)F)C(=O)O |

| SMILES | C1CC(C1C(F)F)C(=O)O |

| Canonical SMILES | C1CC(C1C(F)F)C(=O)O |

Introduction

(1R,2R)-2-(Difluoromethyl)cyclobutanecarboxylic acid is a synthetic organic compound with a specific stereochemistry, featuring a difluoromethyl group attached to a cyclobutane ring, which also bears a carboxylic acid group. This compound is of interest in organic chemistry due to its unique structural features and potential applications in pharmaceuticals and materials science.

Synthesis and Preparation

The synthesis of difluoromethyl-substituted cyclobutane derivatives typically involves several steps, including fluorination reactions and alkaline hydrolysis for carboxylic acids. A common starting material is ethyl 1-(hydroxymethyl)cyclobutanecarboxylate or its aldehyde derivative, which undergoes Swern oxidation followed by fluorination .

Synthetic Steps

-

Starting Material Preparation: Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate is converted into its aldehyde form via Swern oxidation.

-

Fluorination: The aldehyde is then fluorinated to introduce the difluoromethyl group.

-

Hydrolysis: The ester is hydrolyzed under alkaline conditions to yield the carboxylic acid.

Applications and Research Findings

While specific applications of (1R,2R)-2-(difluoromethyl)cyclobutanecarboxylic acid are not widely documented, compounds with similar structures are explored in pharmaceutical and materials science research due to their unique properties. The presence of difluoromethyl groups can enhance metabolic stability and alter biological activity in drug candidates.

Future Directions

Further research is needed to explore the full potential of this compound, including its synthesis optimization, biological activity, and potential applications in drug development or materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume